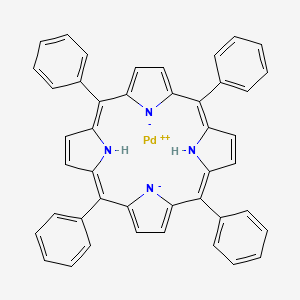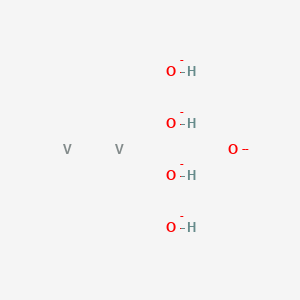
n-Butyl L-Lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Butyl L-Lactate: is an organic compound with the chemical formula C7H14O3 . It is a clear, colorless to white liquid with a mild, transient odor. This compound is slightly soluble in water but soluble in ethyl ether and ethanol . This compound is used as an industrial chemical and food additive, serving as a solvent and chemical feedstock .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: n-Butyl L-Lactate is typically synthesized through the esterification of lactic acid with n-butanol. This reaction can be catalyzed by cation-exchange resins . The process involves heating lactic acid and n-butanol in the presence of the catalyst, which facilitates the formation of this compound and water as a byproduct.
Industrial Production Methods: One of the industrial methods for producing this compound is through reactive distillation. This process involves the continuous removal of water to drive the esterification reaction to completion. The isobaric vapor-liquid equilibrium for the binary mixture of n-butanol and this compound is evaluated to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: n-Butyl L-Lactate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: When exposed to air at high temperatures, this compound can oxidize to form pyruvic acid.
Reduction: It can be hydrogenated in the presence of a copper-chromium catalyst to produce propane-1,2-diol.
Substitution: this compound can react with ammonia to yield butyl lactamide and butanol.
Major Products Formed:
Oxidation: Pyruvic acid
Reduction: Propane-1,2-diol
Substitution: Butyl lactamide and butanol
Aplicaciones Científicas De Investigación
n-Butyl L-Lactate has a wide range of applications in scientific research and industry:
Mecanismo De Acción
n-Butyl L-Lactate is metabolized to lactic acid, which is further metabolized to n-butanol, n-butyraldehyde, and n-butyric acid . This metabolic pathway involves various enzymes that facilitate the conversion of this compound to its metabolites. The compound’s effects are primarily due to its ability to act as a solvent and its metabolic products.
Comparación Con Compuestos Similares
- Ethyl L-Lactate
- Methyl L-Lactate
- Propyl L-Lactate
Comparison: n-Butyl L-Lactate is unique due to its higher boiling point and better solvency for a wide range of substances compared to its shorter-chain counterparts like ethyl and methyl lactate . This makes it more suitable for applications requiring high-boiling point solvents, such as in coatings and cleaning products .
Propiedades
Fórmula molecular |
C7H13O3- |
|---|---|
Peso molecular |
145.18 g/mol |
Nombre IUPAC |
2-hydroxy-2-methylhexanoate |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-7(2,10)6(8)9/h10H,3-5H2,1-2H3,(H,8,9)/p-1 |
Clave InChI |
HNQAXDPWMQIKEE-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(C)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




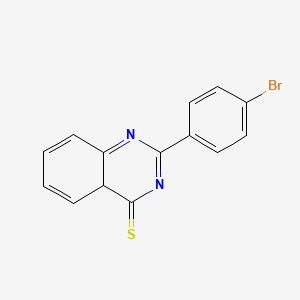
![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)
![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)

![Quinoxalino[2,3-b]phenazine](/img/structure/B12349049.png)
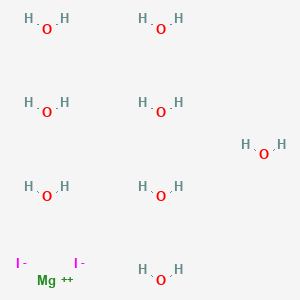
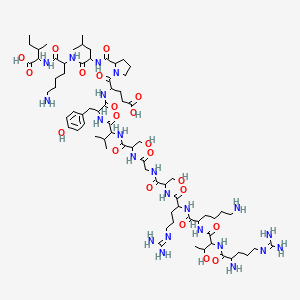

![N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide](/img/structure/B12349060.png)

